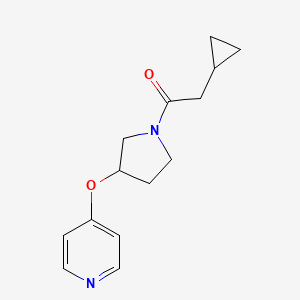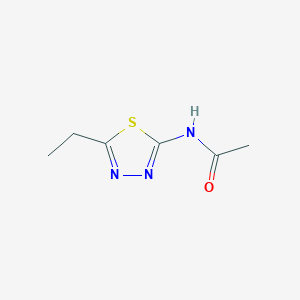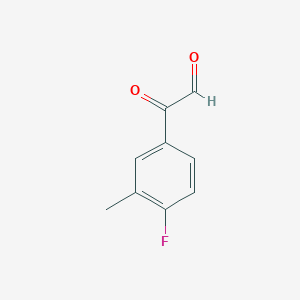![molecular formula C21H17N3O4 B2640739 2-{4-[(4-nitrobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone CAS No. 358775-08-3](/img/structure/B2640739.png)
2-{4-[(4-nitrobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{4-[(4-nitrobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone” is a chemical with the molecular formula C21H17N3O4 . It is a derivative of quinazolinone, a class of organic compounds known for their diverse pharmacological properties .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinazolinone core, which is a bicyclic system containing a benzene ring fused to a pyrimidine ring. Attached to this core is a phenyl ring through an ether linkage, and a nitrobenzyl group is attached to the phenyl ring via an ether linkage .Applications De Recherche Scientifique
Synthesis and Characterization
Quinazolinone derivatives, including those related to 2-{4-[(4-nitrobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone, have been synthesized and characterized extensively. The synthesis involves various precursors and reagents to create a wide range of heterocyclic systems demonstrating significant chemical diversity. These compounds are characterized using 1H NMR, IR, and mass spectroscopy, highlighting their structural and chemical properties (El-Shenawy, 2017).
Biological Activities
Several studies have focused on evaluating the antibacterial, antifungal, and cytotoxic activities of quinazolinone derivatives. Compounds synthesized from quinazolinone scaffolds have demonstrated high activity against various microbial strains, underscoring their potential as antimicrobial agents. This includes the development of novel quinazolinone derivatives showing promising antibacterial and antifungal properties, with some compounds exhibiting broad-spectrum antimicrobial activity (Patel et al., 2018).
Antitumor and Cytotoxic Evaluation
Research on quinazolinone derivatives has also extended to their antitumor properties. Certain derivatives have been synthesized and evaluated for their cytotoxic activities against cancer cell lines, showing significant potential as anticancer agents. The synthesis strategies and biological evaluations are aimed at understanding the mechanisms of action and improving the efficacy of these compounds in cancer therapy (Taherian et al., 2019).
Molecular Modeling and Drug Design
Quinazolinone derivatives have also been the subject of molecular modeling and drug design studies. These efforts aim to optimize the compounds' biological activities by understanding their interactions at the molecular level. Molecular modeling techniques have been used to analyze the conformational aspects and pharmacophoric requirements of quinazolinone derivatives, facilitating the design of more potent antitumor agents (Al-Obaid et al., 2009).
Safety and Hazards
Orientations Futures
The future directions for research on this compound could involve further exploration of its synthesis methods, chemical reactions, and biological activities. Given the known antiviral activity of some quinazolinone derivatives , this compound could potentially be investigated for similar properties.
Propriétés
IUPAC Name |
2-[4-[(4-nitrophenyl)methoxy]phenyl]-2,3-dihydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c25-21-18-3-1-2-4-19(18)22-20(23-21)15-7-11-17(12-8-15)28-13-14-5-9-16(10-6-14)24(26)27/h1-12,20,22H,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRAUNPKMPPZRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(4-nitrobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-dichloro-N-{1-[4-(difluoromethoxy)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2640656.png)
![3-(4-chlorophenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2640659.png)
![N-(3-ethylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2640660.png)


![tert-butyl N-[(3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate](/img/structure/B2640664.png)
![N-[4-[(4-bromophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2640666.png)




![3-Cyclopentene-1-carboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B2640676.png)
![(E)-3-(furan-3-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2640677.png)
